
4-((3-氨基丙基)氨基)-2-(2,6-二氧代哌啶-3-基)异吲哚-1,3-二酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4O4 and its molecular weight is 366.8. The purity is usually 95%.
BenchChem offers high-quality 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Multiple Myeloma
Pomalidomide-C3-NH2 is a next-generation immunomodulatory drug (IMiD) that has shown promise in the treatment of relapsed/refractory multiple myeloma (MM). It has demonstrated improved efficacy and toxicity profiles compared to its predecessors, lenalidomide and thalidomide . Clinical studies have shown its activity in patients who are refractory to lenalidomide and bortezomib, making it a significant addition to the anti-myeloma armamentarium .
Immunomodulatory Applications
As a member of the IMiDs class, Pomalidomide-C3-NH2 exhibits potent immunomodulatory properties. It has been used in preclinical and clinical investigations to modulate the immune response, which is crucial in the treatment of hematological malignancies like MM, myelodysplastic syndrome, non-Hodgkin lymphoma, and chronic lymphocytic leukemia .
High-Throughput Screening Assays
The intrinsic fluorescence of Pomalidomide-C3-NH2 can be utilized in high-throughput screening assays to rapidly assess the cellular penetration of degrader candidates. This application is particularly useful in the optimization of protein degraders, balancing factors such as potency, cell permeability, and solubility .
Targeted Protein Degradation
Pomalidomide-C3-NH2 hydrochloride serves as a building block for the synthesis of molecules for targeted protein degradation. It is instrumental in the development of proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins .
Research and Development of New Therapeutics
The compound is used in the research and development of new therapeutics, particularly for diseases or conditions related to abnormally high levels or activity of TNF-α. It is involved in the preparation of both unsubstituted and substituted 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds .
Synthesis of Pomalidomide Conjugates
Pomalidomide-C3-NH2 is used as a template for the synthesis of pomalidomide conjugates. These conjugates are significant in the creation of new drugs and treatments, expanding the applications of pomalidomide beyond its initial scope .
作用机制
Target of Action
Pomalidomide-C3-NH2, also known as 4-((3-Aminopropyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride, primarily targets Cereblon (CRBN) . CRBN is a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex . This interaction is crucial for the anti-myeloma activity of immunomodulatory drugs .
Mode of Action
Pomalidomide-C3-NH2 operates as an immunomodulatory agent with antineoplastic activity . It binds to CRBN, leading to the ubiquitination and subsequent degradation of specific substrates . This process inhibits angiogenesis, the formation of new blood vessels, and myeloma cell growth . The dual effect of angiogenesis inhibition and myeloma cell growth suppression is central to its activity .
Biochemical Pathways
Pomalidomide-C3-NH2 affects multiple biochemical pathways. It initiates the upregulation of immune surface markers by interacting with CRBN . This interaction leads to the degradation of Ikaros and activation of the PI3K/AKT/PU.1 pathway, resulting in upregulation of B7-2 mRNA and protein expression . The compound also enhances T cell– and natural killer cell–mediated immunity .
Result of Action
The action of Pomalidomide-C3-NH2 results in the inhibition of angiogenesis and myeloma cell growth . It also leads to the upregulation of immune surface markers and enhancement of T cell– and natural killer cell–mediated immunity . These actions contribute to the generation of an immune-responsive environment, increasing immune recognition and proinflammatory cytokines .
Action Environment
The action of Pomalidomide-C3-NH2 is influenced by the environment in which it operates. For instance, in the context of pancreatic lesions and cancer cells, the compound alters macrophage populations, turning the microenvironment from immunosuppressive to immune-responsive . This alteration decreases fibrogenesis in pancreatic cancer and enhances the effectiveness of other treatments .
属性
IUPAC Name |
4-(3-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4.ClH/c17-7-2-8-18-10-4-1-3-9-13(10)16(24)20(15(9)23)11-5-6-12(21)19-14(11)22;/h1,3-4,11,18H,2,5-8,17H2,(H,19,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJLKXXQNIILGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3003973.png)
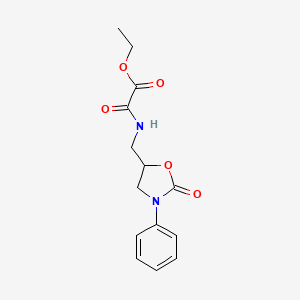
![1-[1-(Methoxymethyl)cyclopent-3-en-1-yl]ethanone](/img/structure/B3003977.png)
![2-{2-[(5-cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3003978.png)
![N-Methyl-N-[2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B3003979.png)
![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B3003981.png)
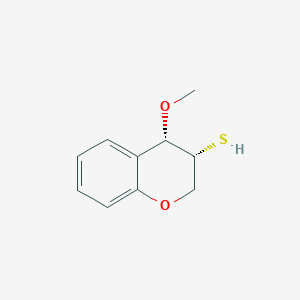
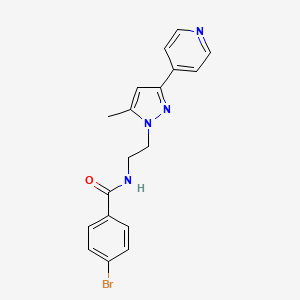
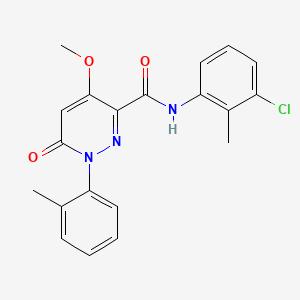
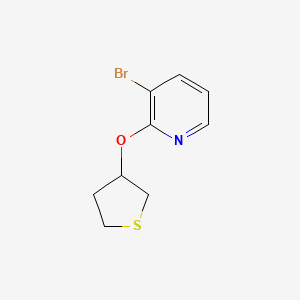


![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)